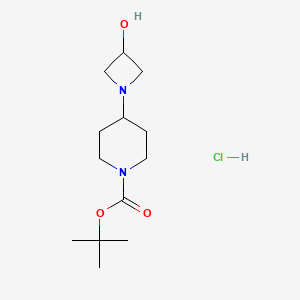
tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H24N2O3·HCl It is a derivative of piperidine and azetidine, featuring a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Azetidine Group: The azetidine group is introduced via a nucleophilic substitution reaction.
Esterification: The tert-butyl ester group is added through an esterification reaction using tert-butyl alcohol and an acid catalyst.
Hydrochloride Formation: The final hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azetidine and piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives.
科学的研究の応用
Tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- Tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate
- Tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
Tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride is unique due to the presence of both azetidine and piperidine rings, as well as the tert-butyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C13H25ClN2O3 |
|---|---|
分子量 |
292.80 g/mol |
IUPAC名 |
tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-13(2,3)18-12(17)14-6-4-10(5-7-14)15-8-11(16)9-15;/h10-11,16H,4-9H2,1-3H3;1H |
InChIキー |
YUANEGQSKQFAPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


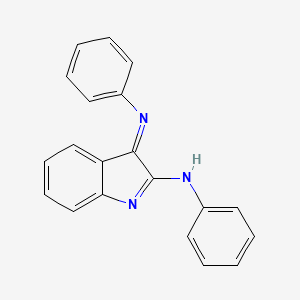


![9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11837317.png)

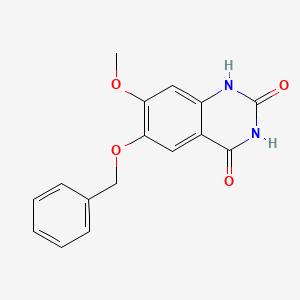


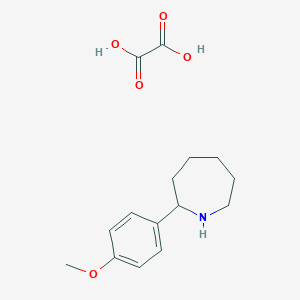

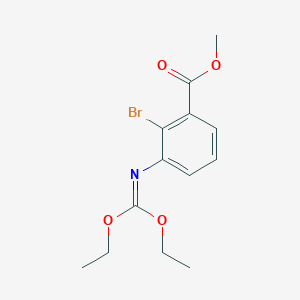
![2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11837355.png)

![2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11837370.png)
